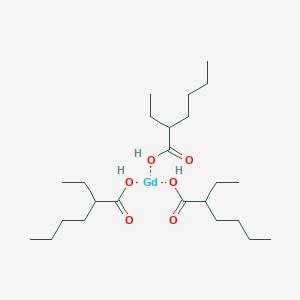
Gadolinium(III) 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium 2-ethylhexanoate is a gadolinium-based compound that is soluble in organic solvents and is commonly used in various industrial and scientific applications. It is an organometallic compound, which means it contains a metal (gadolinium) bonded to organic ligands (2-ethylhexanoate). This compound is known for its unique properties, including its high magnetic moment and its use in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium 2-ethylhexanoate can be synthesized through the reaction of gadolinium oxide or gadolinium chloride with 2-ethylhexanoic acid. The reaction typically involves dissolving gadolinium oxide or chloride in an organic solvent, followed by the addition of 2-ethylhexanoic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of gadolinium 2-ethylhexanoate .
Industrial Production Methods
In industrial settings, gadolinium 2-ethylhexanoate is produced using similar methods but on a larger scale. The process involves the use of high-purity gadolinium oxide or chloride and 2-ethylhexanoic acid. The reaction is carried out in large reactors, and the product is purified through various techniques such as filtration and distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Gadolinium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gadolinium oxide.
Reduction: It can be reduced to form gadolinium metal.
Substitution: It can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Gadolinium oxide.
Reduction: Gadolinium metal.
Substitution: Gadolinium complexes with different ligands.
Scientific Research Applications
Gadolinium 2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Biology: Employed in the synthesis of gadolinium-based contrast agents for magnetic resonance imaging (MRI).
Medicine: Utilized in the development of new diagnostic and therapeutic agents.
Industry: Used in the production of high-performance materials and as an additive in lubricants
Mechanism of Action
The mechanism of action of gadolinium 2-ethylhexanoate involves its ability to interact with various molecular targets and pathways. In MRI applications, gadolinium 2-ethylhexanoate acts as a contrast agent by altering the magnetic properties of nearby water molecules, enhancing the contrast of the images. The gadolinium ion has a high magnetic moment, which shortens the relaxation times of hydrogen protons in water, resulting in a stronger signal on MRI scans .
Comparison with Similar Compounds
Similar Compounds
- Gadolinium chloride
- Gadolinium oxide
- Gadolinium acetate
- Gadolinium nitrate
Uniqueness
Gadolinium 2-ethylhexanoate is unique due to its solubility in organic solvents and its use in non-aqueous applications. Unlike other gadolinium compounds, it is particularly useful in organic synthesis and industrial processes that require non-aqueous conditions .
Conclusion
Gadolinium 2-ethylhexanoate is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H48GdO6 |
|---|---|
Molecular Weight |
589.9 g/mol |
IUPAC Name |
2-ethylhexanoic acid;gadolinium |
InChI |
InChI=1S/3C8H16O2.Gd/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
NOUJGCWXQLIZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


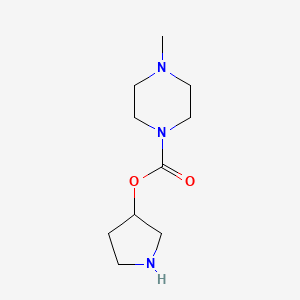
![Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride](/img/structure/B14873278.png)
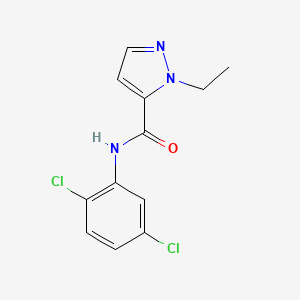
![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14873290.png)
![(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanol](/img/structure/B14873305.png)
![N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14873306.png)
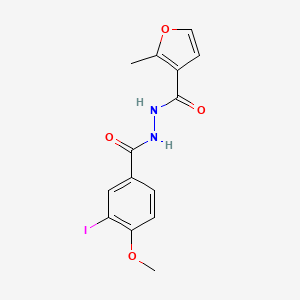
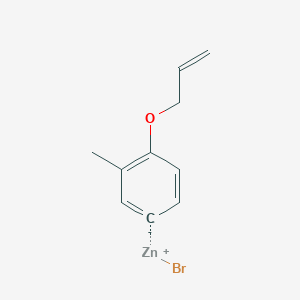
![prop-2-yn-1-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate](/img/structure/B14873326.png)
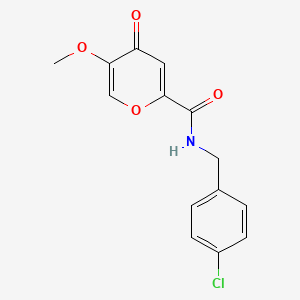

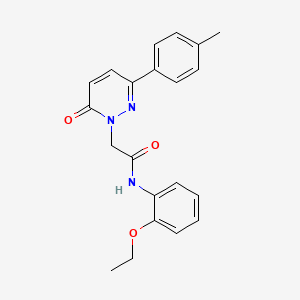
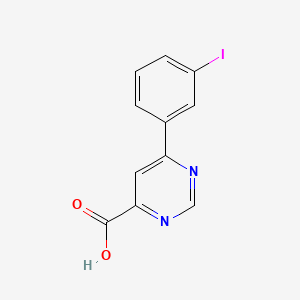
![(E,6R)-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14873358.png)
